Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C13H17NO4S It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate, often involves condensation reactions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired product and its applications. For example, the use of phosphorus pentasulfide in the Paal–Knorr reaction requires careful handling due to its reactivity and potential hazards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NaOH, KCN) in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the thiophene ring.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, thiophene derivatives can interact with enzymes and receptors, leading to various pharmacological effects. The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 4,5-dimethyl-2-(3-oxobutanamido)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the 3-oxobutanoylamino group, in particular, may confer distinct properties compared to other thiophene derivatives.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-(3-oxobutanoylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-5-18-13(17)11-8(3)9(4)19-12(11)14-10(16)6-7(2)15/h5-6H2,1-4H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLXFFJAPVLLPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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